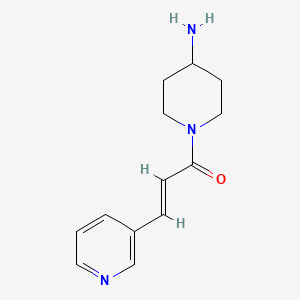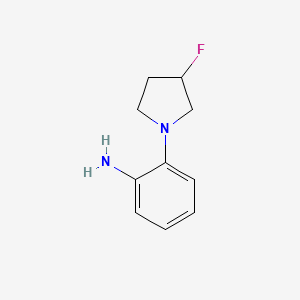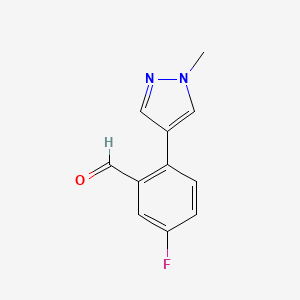
5-氟-2-(1-甲基-1H-吡唑-4-基)苯甲醛
描述
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a fluorinated aromatic aldehyde that contains a pyrazole ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and 1-methyl-1H-pyrazol-4-yl hydrazine.
Reaction Conditions: The reaction involves a condensation process under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The fluorine atom can be reduced to form the corresponding hydroxyl group.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)phenol.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The mode of action of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves interaction with its targets, leading to changes in the biological system. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The result of the action of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is the inhibition of the growth of Leishmania and Plasmodium parasites . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action environment of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is within the host organism infected by the Leishmania or Plasmodium parasites The efficacy and stability of the compound can be influenced by various environmental factors, including the physiological state of the host, the presence of other medications, and the specific strain of the parasite
生化分析
Biochemical Properties
5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which facilitate its incorporation into metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and the production of specific metabolites .
Cellular Effects
The effects of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. These effects can lead to alterations in gene expression and cellular metabolism, impacting processes such as cell proliferation, differentiation, and apoptosis. Additionally, 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde has been reported to affect mitochondrial function, thereby influencing cellular energy production and metabolic homeostasis .
Molecular Mechanism
At the molecular level, 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and gene expression. For instance, the compound may inhibit the activity of certain kinases, thereby modulating signal transduction pathways and affecting cellular responses. Additionally, 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can induce conformational changes in proteins, altering their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies have shown that continuous exposure to 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde in animal models vary with dosage. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in specific tissues. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion into various metabolites. These metabolites can then enter different biochemical pathways, influencing metabolic flux and the levels of specific metabolites. The interaction of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with cofactors such as NADPH and FAD is crucial for its metabolic processing and subsequent biological effects .
Transport and Distribution
The transport and distribution of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of the compound is influenced by factors such as its lipophilicity and the presence of specific binding sites on target proteins. This localization is essential for the compound’s biological activity, as it determines the sites of interaction with biomolecules and the subsequent biochemical effects .
Subcellular Localization
The subcellular localization of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a critical factor in its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with key biomolecules and modulate their function. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and activity. The presence of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde in these subcellular regions can influence processes such as oxidative phosphorylation, protein folding, and stress responses .
相似化合物的比较
2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
5-fluoro-2-(1H-pyrazol-4-yl)benzaldehyde
2-(1-methyl-1H-pyrazol-4-yl)-5-chlorobenzaldehyde
Uniqueness: The presence of the fluorine atom at the 5-position of the benzene ring distinguishes 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde from its analogs, potentially leading to different biological activities and chemical properties.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research is needed to fully understand its properties and develop practical applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
5-fluoro-2-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-9(5-13-14)11-3-2-10(12)4-8(11)7-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBGGTFALLCDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


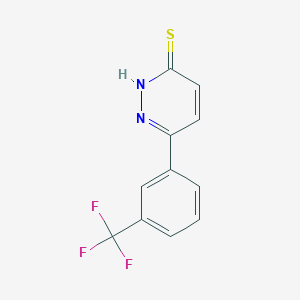
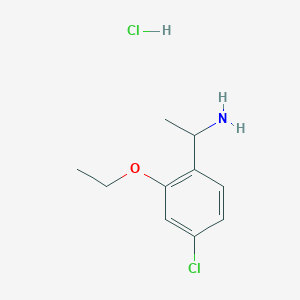
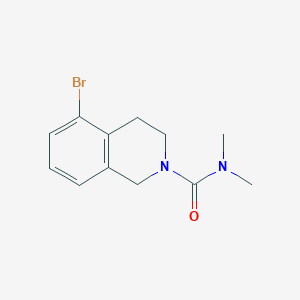
![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
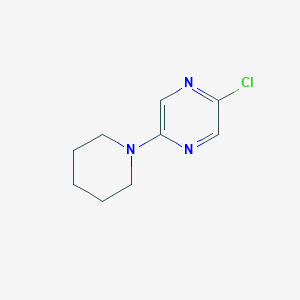
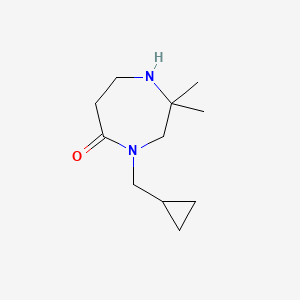
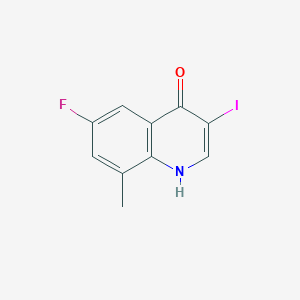
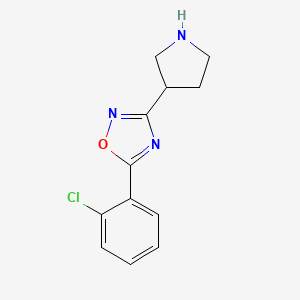
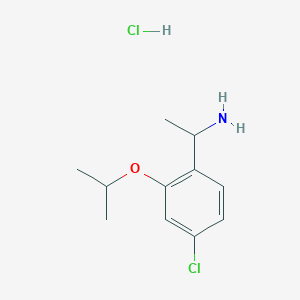
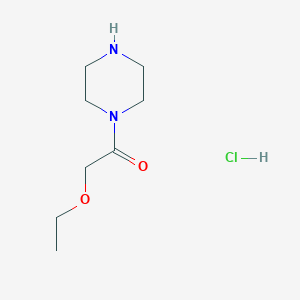

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
